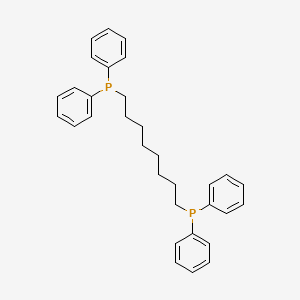

1,8-Bis(diphenylphosphino)octane

Übersicht

Beschreibung

1,8-Bis(diphenylphosphino)octane: is an organophosphorus compound with the molecular formula C₃₂H₃₆P₂ . It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in catalysis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,8-Bis(diphenylphosphino)octane can be synthesized through the reaction of 1,8-dibromooctane with diphenylphosphine in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Bis(diphenylphosphino)octane primarily undergoes coordination reactions with metal centers. It can form stable complexes with transition metals such as gold , platinum , and palladium .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like or .

Reduction: Reduction reactions are less common but can be achieved using .

Substitution: Substitution reactions can occur with halides or other leaving groups in the presence of a suitable nucleophile.

Major Products: The major products of these reactions are typically metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .

Wissenschaftliche Forschungsanwendungen

Catalysis

1.1 Transition Metal Complexes

1,8-Bis(diphenylphosphino)octane forms stable complexes with various transition metals, which are crucial in catalytic processes. These complexes are particularly noted for their effectiveness in:

- Hydrogenation Reactions : The ligand has been utilized in catalytic hydrogenation of alkenes and alkynes. For instance, magnesium pincer complexes featuring this compound have demonstrated significant activity in semihydrogenation reactions under mild conditions .

- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, the ligand enhances the reactivity and selectivity of the metal catalyst, facilitating the formation of carbon-carbon bonds .

Coordination Chemistry

2.1 Stabilization of Metal Chalcogenide Nanoclusters

Research indicates that this compound effectively stabilizes copper chalcogenide nanoclusters in solution. Studies employing NMR spectroscopy and mass spectrometry have shown that these complexes exhibit enhanced stability and controlled reactivity compared to those stabilized by shorter ligands . The longer chelating structure of dppn contributes to this stability by providing a more favorable coordination environment.

Materials Science

3.1 Synthesis of Functional Materials

The compound is also used in the synthesis of functional materials, particularly in the development of luminescent devices and sensors. Its ability to coordinate with various metals allows for the design of materials with tailored electronic properties .

Hydrogenation Catalysis

In a study published by Liang et al., this compound was part of a magnesium complex that catalyzed the hydrogenation of alkynes and alkenes with high efficiency. The reaction conditions included a hydrogen pressure of 5 bar at elevated temperatures (120 °C), yielding significant conversion rates .

Copper Chalcogenide Nanoclusters

Another case study highlighted the use of this compound in stabilizing copper sulfide nanoclusters. The research focused on understanding the electrochemical behavior and stability of these nanoclusters in solution, revealing that the ligand's structure played a critical role in maintaining cluster integrity during redox processes .

Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Hydrogenation, Cross-Coupling | Enhanced reactivity and selectivity |

| Coordination Chemistry | Stabilization of metal nanoclusters | Improved stability |

| Materials Science | Development of luminescent devices and sensors | Tailored electronic properties |

Wirkmechanismus

The mechanism by which 1,8-Bis(diphenylphosphino)octane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can participate in various catalytic cycles. The molecular targets are typically the metal ions, and the pathways involved include electron transfer and bond formation/breaking processes .

Vergleich Mit ähnlichen Verbindungen

- 1,5-Bis(diphenylphosphino)pentane

- 1,6-Bis(diphenylphosphino)hexane

- 1,7-Bis(diphenylphosphino)heptane

Comparison: 1,8-Bis(diphenylphosphino)octane is unique due to its longer carbon chain, which provides greater flexibility and spatial arrangement when coordinating with metal centers. This can lead to different catalytic properties and stability compared to its shorter-chain analogs .

Biologische Aktivität

Overview

1,8-Bis(diphenylphosphino)octane (abbreviated as DPPM) is an organophosphorus compound with the molecular formula C₃₂H₃₆P₂. It serves as a bidentate ligand, primarily utilized in coordination chemistry to form stable metal complexes. This compound has garnered attention not only for its catalytic applications but also for its potential biological activities, particularly in antimicrobial and anticancer research.

This compound acts by coordinating with metal ions, enhancing their catalytic properties and stability. The interaction with metals such as gold and palladium facilitates various biochemical pathways that can lead to biological activity.

Target of Action

- Metal Complex Formation : The compound forms stable complexes with transition metals, which can influence their electronic and optical properties, potentially leading to enhanced biological effects.

Mode of Action

- Catalytic Activity : The formation of metal complexes allows for catalytic reactions that may be relevant in biological systems, such as the reduction of nitrophenol and other substrates .

Antimicrobial Activity

Research indicates that metal complexes formed with this compound exhibit significant antimicrobial properties. For instance, studies have shown that these complexes can inhibit the growth of various bacterial strains, suggesting potential applications in medical therapeutics.

Anticancer Properties

The ability of DPPM to stabilize metal ions enhances the biological activity of these complexes against cancer cells. Reports indicate that certain metal-DPPM complexes induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

- Copper(I) Iodide Complexes : A systematic analysis revealed that copper(I) iodide complexes with DPPM display unique structural and photophysical properties. These properties were linked to their potential use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .

- Gold Nanoclusters : The synthesis of gold nanoclusters stabilized by DPPM has shown promising results in catalysis and biomedicine. These nanoclusters demonstrated enhanced catalytic activity for reactions relevant to environmental remediation and have been explored for their ability to target cancer cells selectively .

Research Findings

Recent studies have focused on the electronic and optical properties of gold nanoclusters stabilized by DPPM. The findings suggest that these nanoclusters exhibit unique electronic configurations that can be exploited for advanced therapeutic applications .

Comparison with Similar Compounds

A comparative analysis of DPPM with other diphosphine ligands indicates its superior flexibility and spatial arrangement due to its longer carbon chain. This structural advantage allows for more effective coordination with metal centers, enhancing both stability and catalytic efficiency compared to shorter-chain analogs like 1,5-bis(diphenylphosphino)pentane.

| Compound | Molecular Formula | Key Properties |

|---|---|---|

| This compound | C₃₂H₃₆P₂ | Bidentate ligand; forms stable metal complexes |

| 1,5-Bis(diphenylphosphino)pentane | C₂₄H₂₈P₂ | Shorter chain; less flexible |

| 1,6-Bis(diphenylphosphino)hexane | C₂₈H₃₂P₂ | Intermediate flexibility |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,8-Bis(diphenylphosphino)octane, and what analytical techniques are critical for confirming its structural integrity?

Synthesis of dppo can be inferred from analogous methods for related diphosphines. For example, 1,8-Bis(diphenylphosphino)naphthalene is synthesized via lithiation of 1,8-dilithionaphthalene followed by reaction with chlorodiphenylphosphine . Adapting this, dppo may involve lithiation of 1,8-dibromooctane or coupling of diphenylphosphine with an octane-derived scaffold. Critical analytical techniques include:

- NMR spectroscopy : To confirm P–C bond formation and symmetry (e.g., P NMR for phosphorus environments).

- Mass spectrometry (MALDI-MS) : To verify molecular weight and purity .

- X-ray crystallography : To resolve steric effects of the octane backbone on ligand geometry.

Q. How can researchers optimize reaction conditions when using dppo as a ligand in coordination chemistry?

Key parameters include:

- Ligand-to-metal ratio : Start with a 1:1 molar ratio and adjust based on metal coordination preferences.

- Solvent selection : Use non-polar solvents (e.g., toluene) to favor chelation over monodentate binding.

- Temperature control : Slow addition of dppo at low temperatures (~0°C) minimizes side reactions.

Monitor reactions via P NMR to track metal-ligand coordination shifts.

Advanced Research Questions

Q. What experimental evidence supports the superior stabilizing effects of dppo in [Cu12_{12}12S6_66] clusters compared to shorter-chain diphosphines?

Studies show that dppo’s extended octane backbone enhances cluster stability via:

- Solution-phase stability : H NMR and DOSY (diffusion-ordered spectroscopy) confirm minimal speciation in solution, unlike shorter ligands (e.g., 1,2-Bis(diphenylphosphino)ethane), which induce dynamic equilibria .

- Redox resilience : MALDI-MS confirms intact [CuS(dppo)] clusters after electrochemical cycling.

- Comparative data :

| Ligand | Speciation in Solution? | Oxidation Potential (V vs. Fc) |

|---|---|---|

| dppo | No | -0.50 |

| 1,2-Bis(diphenylphosphino)ethane | Yes | -0.65 (irreversible) |

Q. How do combined electrochemical and computational approaches elucidate the redox behavior of dppo-coordinated metal clusters?

- Cyclic voltammetry : Identifies quasireversible one-electron oxidation of [CuS(dppo)] at -0.50 V vs. Fc, attributed to the intact cluster core .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to explain redox activity. For example, dppo’s electron-donating properties stabilize Cu–S bonding orbitals, lowering oxidation potential.

- Correlation : Experimental redox potentials align with computed HOMO-LUMO gaps, validating the electronic structure model.

Q. What methodological considerations are essential when comparing ligand-length effects in diphosphine-stabilized nanoclusters?

- Controlled synthesis : Use identical metal precursors (e.g., Cu(I) thiolates) and reaction conditions (solvent, temperature) to isolate ligand effects.

- Speciation analysis : Employ DOSY NMR to detect solution-phase equilibria caused by shorter ligands.

- Steric vs. electronic contributions : Separate these factors by comparing dppo with electronically similar but sterically distinct ligands (e.g., 1,8-Bis(diphenylphosphino)naphthalene).

Q. How do researchers address discrepancies in ligand-length effects on cluster stability across studies?

Discrepancies often arise from variations in:

- Metal-ligand binding kinetics : Use stopped-flow kinetics to compare dppo’s chelation rate with shorter ligands.

- Solvent polarity : Polar solvents (e.g., THF) may destabilize clusters by competing with ligand coordination.

- Data normalization : Report stability metrics (e.g., half-life in solution) relative to a common reference system.

Q. Methodological Best Practices

- Synthetic reproducibility : Purify dppo via recrystallization (e.g., from dichloromethane/hexane) to >98% purity.

- Electrochemical validation : Include internal standards (e.g., ferrocene) to calibrate potentials.

- Computational cross-checks : Compare DFT results with spectroscopic data (e.g., UV-vis absorption bands) to ensure model accuracy.

Eigenschaften

IUPAC Name |

8-diphenylphosphanyloctyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABUPOVYOOZOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571154 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41625-30-3 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.